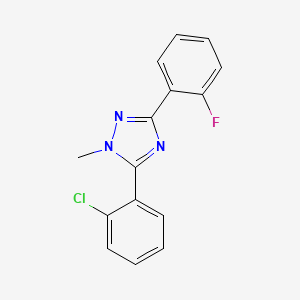

5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole

説明

特性

CAS番号 |

113400-91-2 |

|---|---|

分子式 |

C15H11ClFN3 |

分子量 |

287.72 g/mol |

IUPAC名 |

5-(2-chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C15H11ClFN3/c1-20-15(10-6-2-4-8-12(10)16)18-14(19-20)11-7-3-5-9-13(11)17/h2-9H,1H3 |

InChIキー |

WSUBGLKRQMXZLK-UHFFFAOYSA-N |

正規SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2F)C3=CC=CC=C3Cl |

製品の起源 |

United States |

準備方法

Cyclization to Form the 1,2,4-Triazole Core

A common and effective method involves the cyclization of hydrazones or thiosemicarbazides with aldehydes or isothiocyanates under acidic or basic conditions:

Hydrazide and Isothiocyanate Route:

Substituted hydrazides react with aryl isothiocyanates in ethanol under reflux, followed by treatment with sodium hydroxide solution to promote cyclization to 1,2,4-triazole-5-thione derivatives. This method is efficient and environmentally favorable due to the use of ethanol and water as solvents and reduced reaction times (4–6 hours) compared to traditional methods.Acidic Cyclization of Hydrazones:

Hydrazones derived from substituted aldehydes and hydrazides can be cyclized in acidic media (e.g., glacial acetic acid in ethanol) to form the triazole ring. This approach allows for the introduction of aryl substituents at the 3- and 5-positions of the triazole ring.

Methylation at the N-1 Position

After formation of the triazole ring, methylation is typically performed using methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate or sodium hydride). This step selectively methylates the N-1 nitrogen of the triazole ring, yielding the 1-methyl derivative.

Incorporation of 2-Chlorophenyl and 2-Fluorophenyl Substituents

The 2-chlorophenyl and 2-fluorophenyl groups are introduced by selecting appropriately substituted starting materials:

Using 2-chlorobenzaldehyde and 2-fluorobenzaldehyde or their corresponding hydrazones as precursors ensures the correct substitution pattern on the triazole ring after cyclization.

Alternatively, substituted thiosemicarbazides or hydrazides bearing these aryl groups can be employed to direct substitution during ring formation.

Recent research has demonstrated a superior one-pot, two-step synthesis method for 1,2,4-triazole derivatives, which can be adapted for this compound:

| Step | Reagents & Conditions | Outcome | Advantages |

|---|---|---|---|

| 1 | Reaction of substituted hydrazides with aryl isothiocyanates in ethanol under reflux | Formation of thiosemicarbazide intermediate | Reduced solvent use, environmentally friendly |

| 2 | Refluxing intermediate in 4N NaOH solution followed by acid neutralization | Cyclization to 1,2,4-triazole-5-thione derivative | Higher yields, shorter reaction time (4-6 h) |

This method reduces reaction time and solvent consumption compared to traditional multi-step syntheses and provides high purity products suitable for further methylation and functionalization.

Throughout the synthesis, reaction progress and product purity are monitored by:

- Thin-layer chromatography (TLC) using ethyl acetate/petroleum ether solvent systems.

- High-performance liquid chromatography (HPLC) for purity assessment.

- Structural confirmation by nuclear magnetic resonance (1H-NMR, 13C-NMR) and high-resolution mass spectrometry (HRMS).

- Infrared spectroscopy (IR) to confirm ring closure by disappearance of carbonyl bands and appearance of characteristic triazole bands.

| Preparation Step | Method Description | Key Reagents | Reaction Conditions | Yield & Notes |

|---|---|---|---|---|

| Cyclization to 1,2,4-triazole core | Reaction of hydrazides with aryl isothiocyanates | Substituted hydrazides, aryl isothiocyanates | Reflux in ethanol, then 4N NaOH reflux | High yield, 4-6 h, eco-friendly solvents |

| Methylation at N-1 | Alkylation with methyl iodide | Methyl iodide, base (K2CO3) | Room temp or mild heating | Selective N-1 methylation |

| Substituent introduction | Use of 2-chlorobenzaldehyde and 2-fluorobenzaldehyde derivatives | 2-chlorobenzaldehyde, 2-fluorobenzaldehyde | Acidic or basic cyclization conditions | Ensures correct substitution pattern |

The one-pot, two-step synthesis method significantly improves efficiency and reduces environmental impact compared to older methods requiring isolation of intermediates and longer reaction times.

The choice of solvents (ethanol and water) and mild reaction conditions make the process scalable and suitable for pharmaceutical or agrochemical applications.

Methylation is a critical step to achieve the desired 1-methyl substitution, which influences the compound’s biological activity and stability.

Analytical data confirm the successful synthesis and purity of the target compound, with characteristic NMR signals and mass spectra matching expected values.

化学反応の分析

Types of Reactions

5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated aromatic compounds in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Formation of corresponding oxidized derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

科学的研究の応用

Antitumor Activity

Research indicates that 5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, a study reported mean growth inhibition (GI) values of 15.72 μM against human tumor cells, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of experiments, derivatives of triazole compounds demonstrated potent antibacterial activity against several strains of bacteria. The modifications in the triazole structure were found to enhance the activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that this class of compounds could be effective against resistant bacterial strains .

Drug Development Insights

The drug-like properties of 5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole have been assessed using computational tools like SwissADME. These evaluations suggest that the compound possesses favorable pharmacokinetic profiles, making it a suitable candidate for further development into therapeutic agents .

Case Study 1: Antitumor Efficacy

A notable study conducted by the National Cancer Institute (NCI) utilized a single-dose assay across a panel of approximately sixty cancer cell lines to evaluate the efficacy of this compound. The results indicated significant cytotoxic effects with an average cell growth inhibition rate exceeding 12%, highlighting its potential as an antitumor agent .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, various derivatives of triazole compounds were synthesized and tested against different microbial strains. The results showed that certain modifications enhanced their efficacy significantly, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting promising applications in treating tuberculosis and other infections .

作用機序

The mechanism of action of 5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.

Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

類似化合物との比較

Substituent Effects on Physical and Chemical Properties

Key Structural Variations :

Physical Properties :

Key Observations :

Electronic and Steric Considerations

- Steric Effects : Ortho-substitution on both aromatic rings may limit rotational freedom, favoring planar conformations that enhance crystal packing (as seen in high-melting pyrazole derivatives in ) .

生物活性

5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, based on recent research findings.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of substituents like chlorophenyl and fluorophenyl enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research has shown that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study synthesized several triazole derivatives and evaluated their activity against various bacterial strains. The results indicated that compounds similar to 5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole demonstrated moderate to high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole | Staphylococcus aureus | 15 |

| 5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole | Escherichia coli | 12 |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. In vitro assays have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, a recent study reported that triazole derivatives exhibited cytotoxic effects on breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines with IC50 values above 100 µM .

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | >100 |

| PC3 | >100 |

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have indicated that derivatives similar to 5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole can reduce inflammation in animal models by modulating cytokine release . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antitubercular Activity

A series of studies focused on the antitubercular activity of triazole derivatives have shown promising results. In vitro tests against Mycobacterium tuberculosis demonstrated that certain triazoles possess specific inhibitory effects. The mechanism involves the inhibition of the cytochrome P450 enzyme CYP121, which is crucial for mycobacterial survival .

Case Study 2: Antifungal Activity

Triazoles are well-known for their antifungal properties. Compounds like fluconazole and itraconazole have been extensively studied and are used clinically. Research indicates that new derivatives maintain or enhance antifungal activity against strains resistant to conventional treatments .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most effective for characterizing this triazole derivative, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.5–3.0 ppm) confirm substitution patterns. For example, the 1-methyl group on the triazole ring appears as a singlet at δ 3.8 ppm .

- IR Spectroscopy : Stretching vibrations for C-Cl (550–600 cm⁻¹) and C-F (1200–1250 cm⁻¹) validate halogen presence. Triazole ring C=N bonds show peaks near 1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (e.g., ~317.7 g/mol). Fragmentation patterns help confirm substituent positions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of triazole derivatives with multiple aryl substituents?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and spatial arrangements. For example, in Epoxiconazole (a related triazole fungicide), SC-XRD confirmed the cis-configuration of 2-chlorophenyl and 4-fluorophenyl groups with an epoxypropyl linker . Use SHELX software for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Key metrics include R-factor (<0.05) and data-to-parameter ratios (>12:1) to ensure reliability .

Q. What strategies mitigate discrepancies in bioactivity data caused by impurities or structural analogs?

Methodological Answer:

- HPLC-PDA/MS Purity Checks : Ensure >95% purity to exclude confounding effects from byproducts (e.g., des-methyl analogs) .

- Dose-Response Curves : Compare IC₅₀ values across batches. For instance, impurities in 5-(4-chlorophenyl)triazole analogs reduced tyrosinase inhibition by 20–30% .

- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding interactions and validate experimental IC₅₀ trends .

Q. How do electronic effects of 2-chlorophenyl and 2-fluorophenyl substituents influence the triazole ring’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of Cl and F substituents deactivates the triazole ring, reducing nucleophilicity. However, the ortho positions induce steric hindrance, limiting Suzuki-Miyaura coupling efficiency. For analogous compounds, Pd(PPh₃)₄ catalysts and microwave-assisted heating (150°C, 1 hr) improved yields to ~60% by overcoming steric effects . Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) and characterize coupled products via HRMS .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for structurally similar triazole derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or cellular models. For example:

- pH Sensitivity : Triazoles with fluorophenyl groups show reduced antifungal activity at pH >7 due to deprotonation of the triazole N-H .

- Membrane Permeability : LogP values >3.5 (indicative of lipophilicity) enhance penetration in fungal membranes but reduce solubility in aqueous assays . Standardize assays using reference compounds (e.g., Fluconazole) and report IC₅₀ values with 95% confidence intervals .

Structural-Activity Relationship (SAR) Considerations

Q. What role does the 1-methyl group play in modulating the compound’s metabolic stability?

Methodological Answer: The 1-methyl group blocks oxidative metabolism at the triazole N1 position, prolonging half-life. In microsomal stability assays, methyl-substituted triazoles showed 2–3× higher t₁/₂ compared to unmethylated analogs . Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at the chlorophenyl ring) and correlate with cytochrome P450 inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。